REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[c:5]1[c:6]([Cl:12])[c:7]([Cl:11])[cH:8][cH:9][cH:10]1.[CH3:18][CH2:19][OH:20].[K+:13].[OH2:17].[S-:14][C:15]#[N:16]>>[CH2:2]([C:3](=[O:4])[c:5]1[c:6]([Cl:12])[c:7]([Cl:11])[cH:8][cH:9][cH:10]1)[S:14][C:15]#[N:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1cccc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[S-]
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Name
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Type
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product
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Smiles
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N#CSCC(=O)c1cccc(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |